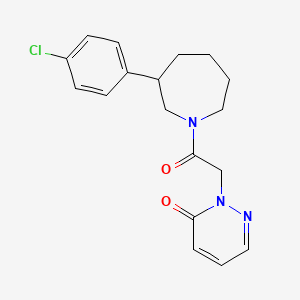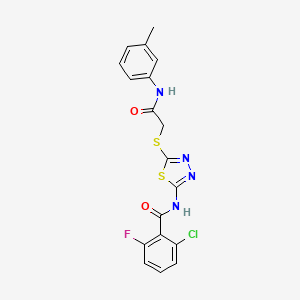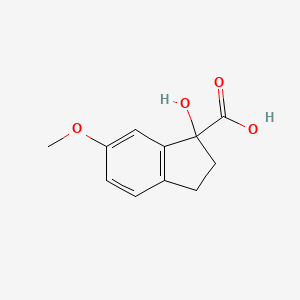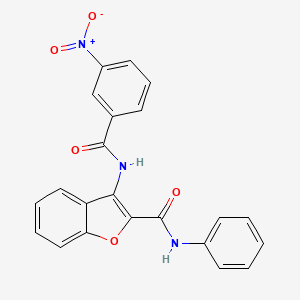![molecular formula C19H18ClF3N4O3 B2714030 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide CAS No. 2085703-08-6](/img/structure/B2714030.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring with a trifluoromethyl group, a carbohydrazide group, and a methoxybenzoyl group . These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridine (TFMP) derivatives are generally synthesized through two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The trifluoromethyl group and the pyridine ring are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Synthesis and Molecular Characterization
A study focused on the ring-chain tautomerism of 3-unsubstituted trifluoromethyl-containing n-acyl-5-hydroxy-2-pyrazolines, demonstrating the capacity of these compounds to exhibit ring-chain equilibrium in solution. This research sheds light on the structural dynamics of related pyrrolidine derivatives in various solvents (Pakalnis, Zerov, Yakimovich, & Alekseev, 2014).
Another study detailed the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This work underscores the potential of pyridin-2-yl derivatives as precursors in synthesizing biologically active compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Catalytic Applications and Biological Activity
Research into substituted 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine derivatives revealed the preparation of novel pyrrolidinone derivatives with significant potential in various chemical transformations. This study indicates the versatility of pyrrolidine derivatives in synthetic organic chemistry (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).
A pivotal study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives highlighted their antimicrobial and antioxidant activity. This emphasizes the pharmaceutical applications of pyridin-2-yl derivatives in developing new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Material Science and Luminescence
- The structural and photophysical properties of lanthanide complexes with planar aromatic tridentate nitrogen ligands were explored for their use as luminescent building blocks. This study presents a foundation for employing pyridin-2-yl derivatives in designing materials with specific optical properties (Piguet, Williams, Bernardinelli, & Buenzli, 1993).
Orientations Futures
Mécanisme D'action
Target of action
The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide” contains a pyrrolidine ring, which is a common structure in many biologically active compounds
Mode of action
Without specific information about this compound, it’s difficult to say exactly how it interacts with its targets. Pyrrolidine derivatives are known for their versatility in binding to different types of receptors and enzymes due to their conformational flexibility .
Biochemical pathways
Compounds containing trifluoromethylpyridine structures have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and trifluoromethyl group could potentially influence its absorption, distribution, metabolism, and excretion .
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4O3/c1-30-13-6-4-11(5-7-13)17(28)25-26-18(29)15-3-2-8-27(15)16-14(20)9-12(10-24-16)19(21,22)23/h4-7,9-10,15H,2-3,8H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCWJKXISHJTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2713947.png)
![2-Methyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2713949.png)
![Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)

![N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2713959.png)


![2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2713963.png)
![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2713966.png)
